4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzenesulfonamide
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Overview
Description
This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves the use of various organic chemistry techniques . The patent provides methods of synthesizing compounds of this formula .Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring with two nitrogen atoms and one sulfur atom as the only ring heteroatoms .Scientific Research Applications
Catalytic Enantioselective Reactions
4-Ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzenesulfonamide and related compounds have been explored in catalytic enantioselective reactions. For instance, a study demonstrated the catalytic enantioselective aza-Reformatsky reaction using cyclic dibenzo[b,f][1,4]oxazepines to synthesize chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives (L. D. Munck et al., 2017).
Synthesis of Chiral Derivatives
Another research study reported the enantioselective addition of Et2Zn to seven-membered cyclic imines catalyzed by a (R)-VAPOL-Zn(II) complex, leading to the formation of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives (L. D. Munck et al., 2017).
Pyrolysis Studies
A study conducted on the flash vacuum pyrolysis of ethyl 3-(3-methyl-5-oxo-2,5-dihydroisoxazole-2-yl)-3-phenylpropenoate highlighted the formation of 4-ethoxy-3-hydroxy-2-methyl-5-phenylpyridine, providing insights into the pyrolysis mechanisms of related compounds (M. Cox et al., 2004).
Asymmetric Alkynylation
In asymmetric alkynylation studies, seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines were used, successfully achieving the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives (Yuanyuan Ren et al., 2014).
Carbonic Anhydrase Inhibitors
A novel class of [1,4]oxazepine-based primary sulfonamides were studied for their strong inhibition of human carbonic anhydrases, highlighting the therapeutic potential of these compounds in medicine (A. Sapegin et al., 2018).
PET Imaging Probes
Benzoxazole derivatives related to this compound were synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease (M. Cui et al., 2012).
Antifertility and Antiestrogenic Properties
Studies on tricyclic triarylethylene antiestrogens, including dibenz[b,f]oxepins, have shown significant antiestrogenic activity, indicating potential applications in reproductive health (D. Acton et al., 1983).
Mechanism of Action
Properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-5-27-21-9-7-8-10-23(21)32-22-12-11-18(15-20(22)25(27)28)26-33(29,30)19-13-16(3)24(31-6-2)17(4)14-19/h7-15,26H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOYFWPZFRCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C(=C4)C)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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